zinc;5,10,15,20-tetrapyridin-4-yl-2H-porphyrin-2,15-diide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Zinc;5,10,15,20-tetrapyridin-4-yl-2H-porphyrin-2,15-diide is a coordination compound that belongs to the class of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

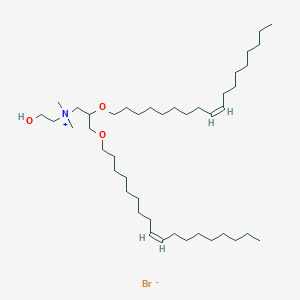

The synthesis of zinc;5,10,15,20-tetrapyridin-4-yl-2H-porphyrin-2,15-diide typically involves the reaction of zinc acetate dihydrate (Zn(OAc)2·2H2O) with 5,10,15,20-tetrapyridin-4-yl-2H-porphyrin (H2TPyP) in a solvent such as dimethylformamide (DMF). The reaction is often assisted by surfactants like cetyltrimethylammonium bromide (CTAB) to form well-defined microstructures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the surfactant-assisted synthetic route is a promising method for constructing highly organized three-dimensional organic microstructures of 5,10,15,20-tetrapyridin-4-yl-2H-porphyrin derivatives .

Analyse Des Réactions Chimiques

Types of Reactions

Zinc;5,10,15,20-tetrapyridin-4-yl-2H-porphyrin-2,15-diide undergoes various chemical reactions, including coordination, oxidation, and substitution reactions. The compound can form coordination polymers through Zn-N axial coordination of the pyridyl ligands .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include zinc acetate, pyridine derivatives, and surfactants like CTAB. Reaction conditions often involve solvents such as DMF and chloroform, with temperature control being crucial for obtaining desired microstructures .

Major Products

The major products formed from these reactions include three-dimensional coordination polymer particles (CPPs) with different shapes and luminescent properties. These CPPs show stronger luminescence intensity compared to individual porphyrin molecules .

Applications De Recherche Scientifique

Zinc;5,10,15,20-tetrapyridin-4-yl-2H-porphyrin-2,15-diide has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of zinc;5,10,15,20-tetrapyridin-4-yl-2H-porphyrin-2,15-diide involves its ability to form coordination polymers through Zn-N axial coordination. This coordination leads to the formation of highly organized three-dimensional structures with enhanced luminescent properties. The compound’s interaction with biological molecules, such as DNA, also plays a role in its effectiveness as a photosensitizer .

Comparaison Avec Des Composés Similaires

Similar Compounds

5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine: Similar in structure but lacks the zinc coordination, making it less effective in forming three-dimensional structures.

Protoporphyrin IX zinc (II): Another zinc-coordinated porphyrin with applications in photodynamic therapy.

5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt (II): A cobalt-coordinated porphyrin used in similar applications but with different coordination properties.

Uniqueness

Zinc;5,10,15,20-tetrapyridin-4-yl-2H-porphyrin-2,15-diide is unique due to its ability to form highly organized three-dimensional coordination polymer particles with enhanced luminescent properties. This makes it particularly useful in applications requiring high surface area and luminescence, such as gas adsorption and sensor technologies .

Propriétés

Formule moléculaire |

C40H24N8Zn |

|---|---|

Poids moléculaire |

682.1 g/mol |

Nom IUPAC |

zinc;5,10,15,20-tetrapyridin-4-yl-2H-porphyrin-2,15-diide |

InChI |

InChI=1S/C40H24N8.Zn/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;/h1-24H;/q-2;+2 |

Clé InChI |

PZGANULLXCGPFZ-UHFFFAOYSA-N |

SMILES canonique |

[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=NC=C6)C=C5)C7=CC=NC=C7)C8=CC=NC=C8)C9=CC=NC=C9.[Zn+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1E,3E)-5-[(2E)-3,3-dimethyl-1-(2,5,8,11-tetraoxatridecan-13-yl)-2,3-dihydro-1H-indol-2-ylidene]penta-1,3-dien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indol-1-ium chloride](/img/structure/B11929531.png)

![2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine](/img/structure/B11929541.png)

![(5Z)-2-imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B11929554.png)

![(5R)-5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11929564.png)

![N-[[4-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]-1-bicyclo[2.2.2]octanyl]methyl]-3-hydroxy-N-[3-[4-(2-hydroxypropan-2-yl)phenyl]phenyl]-3-(trifluoromethyl)cyclobutane-1-carboxamide](/img/structure/B11929565.png)

![(2,3,4,5,6-pentafluorophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B11929574.png)

![N2-[(N-Palmitoylglycyl)-L-histidyl]-L-lysine](/img/structure/B11929587.png)